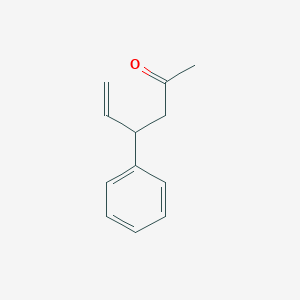
4-Phenylhex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylhex-5-en-2-one is an organic compound with the molecular formula C12H14O. It is characterized by a phenyl group attached to a hexenone backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Phenylhex-5-en-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with hex-5-en-2-one in the presence of a palladium catalyst. This method typically requires a solvent such as tetrahydrofuran and a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and automated systems helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylhex-5-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated ketones.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of imines or ethers.
Major Products: The major products formed from these reactions include carboxylic acids, saturated ketones, imines, and ethers, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Phenylhex-5-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
4-Phenylhex-5-en-2-one can be compared with other similar compounds such as 4-phenylhex-4-en-2-one and 4-phenylhex-3-en-2-one. These compounds share a similar phenyl group attached to a hexenone backbone but differ in the position of the double bond. The unique positioning of the double bond in this compound contributes to its distinct chemical properties and reactivity .
Comparaison Avec Des Composés Similaires
- 4-Phenylhex-4-en-2-one
- 4-Phenylhex-3-en-2-one
- 4-Phenylhex-2-en-2-one
Propriétés
Numéro CAS |
50552-30-2 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-phenylhex-5-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-11(9-10(2)13)12-7-5-4-6-8-12/h3-8,11H,1,9H2,2H3 |
Clé InChI |
FVXSOKFSQCKZDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















